molecular formula C11H9NO4 B182988 3-(carboxymethyl)-1H-indole-2-carboxylic acid CAS No. 31529-27-8

3-(carboxymethyl)-1H-indole-2-carboxylic acid

Cat. No.: B182988
CAS No.: 31529-27-8
M. Wt: 219.19 g/mol
InChI Key: CRMJDDJAUJZUDJ-UHFFFAOYSA-N
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Description

3-(carboxymethyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-(carboxymethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for “3-(carboxymethyl)-1H-indole-2-carboxylic acid” is not available, carboxymethyl cellulose (CMC) has been shown to exhibit activity by inhibiting bacterial biofilms through aggregation mechanism and charge neutralization .

Future Directions

Carboxymethyl derivatives have potential for further development in various fields. For instance, carboxymethyl cellulose has been used to create hydrogels with potential for biomedical applications . Additionally, research is being conducted to improve the thermal stability of carboxymethyl cellulose for broader applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethyl)-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with indole or a substituted indole.

    Carboxymethylation: The indole is subjected to carboxymethylation, which involves the introduction of a carboxymethyl group (-CH2COOH) to the indole ring. This can be achieved using reagents such as chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(carboxymethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated indoles, nitroindoles, sulfonated indoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(carboxymethyl)-1H-indole-2-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functional groups (carboxymethyl and carboxylic acid) provide versatility in synthesis and applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

3-(carboxymethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9(14)5-7-6-3-1-2-4-8(6)12-10(7)11(15)16/h1-4,12H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMJDDJAUJZUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350069
Record name 3-(carboxymethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31529-27-8
Record name 3-(carboxymethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(carboxymethyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-Carboethoxy-3-indoleacetate (0.7 gm) in absolute ethanol (10 ml) was combined with 50% aqueous sodium hydroxide. The mixture was heated to reflux on a steam bath for 15 minutes. The resulting solution was poured into water (50 ml) and the aqueous solution was washed with ether (2×30 ml). The aqueous solution was made acidic by the addition of concentrated hydrochloric acid and chilled to effect crystallization. The resulting white solid was recovered by filtration to provide the product. Analytical data are reported in Table I.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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